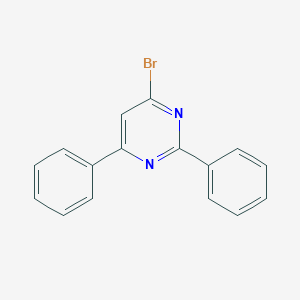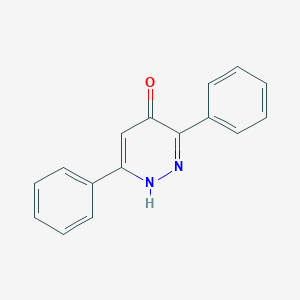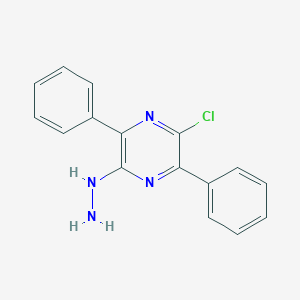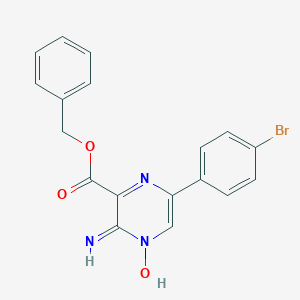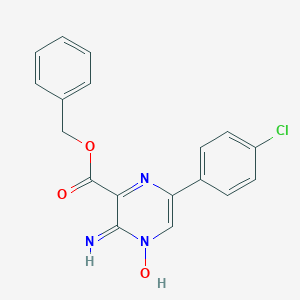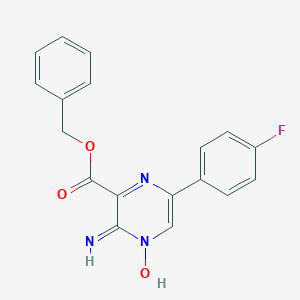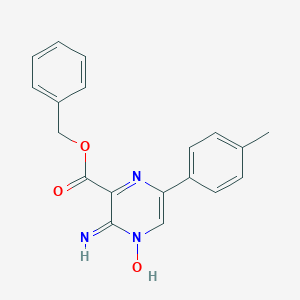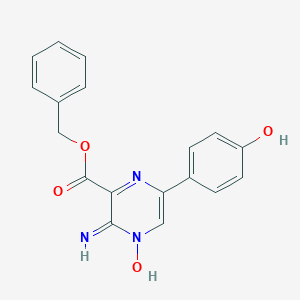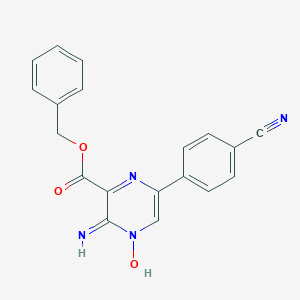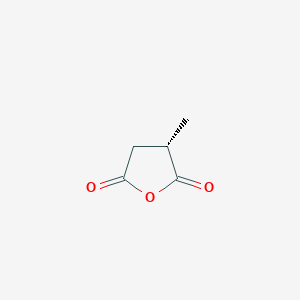
(3S)-3-methyloxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3S)-3-methyloxolane-2,5-dione” is an organic compound with the CAS Number: 6973-20-2 . It has a molecular weight of 114.1 . The compound appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (3S)-3-methyldihydro-2,5-furandione . The InChI code is 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3/t3-/m0/s1 . The compound’s structure is based on a furandione (a type of heterocyclic compound) with a methyl group attached .Physical And Chemical Properties Analysis
“(3S)-3-methyloxolane-2,5-dione” has a melting point of 66-68 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is a powder .Aplicaciones Científicas De Investigación
Synthesis and Polymerization
Researchers have developed novel monomers derived from natural sources, such as l-ascorbic and d-isoascorbic acids, for the synthesis of polymers. For example, Bueno, Molina, and Galbis (2009) synthesized 1,4-dioxane-2,5-dione-type monomers using these acids and investigated their polymerization behavior. The polymers exhibited amorphous structures and were stable up to 250°C, highlighting their potential for high-performance material applications Bueno, Molina, & Galbis, 2009.
Environmental Chemistry
The atmospheric chemistry of unsaturated dicarbonyls, like 3-hexene-2,5-dione, has been studied to understand their role in air pollution and photochemical smog. Tuazon and Atkinson (2003) investigated the reaction of OH radicals with 3-hexene-2,5-dione, a study relevant to understanding the environmental fate of similar compounds Tuazon & Atkinson, 2003.
Materials Science
In materials science, Jing and Hillmyer (2008) demonstrated the use of a bifunctional monomer derived from L-lactide to toughen polylactide, a bio-based and biodegradable plastic. This approach creates novel polymeric materials with enhanced mechanical properties, suitable for various applications Jing & Hillmyer, 2008.
Biomedical Applications
In biomedical research, the organo-catalyzed ring-opening polymerization of cyclic esters derived from natural amino acids has been explored for creating biodegradable polymers. For instance, Thillaye du Boullay et al. (2010) synthesized polymers from a derivative of glutamic acid, showing controlled polymerization and the potential for biomedical applications such as drug delivery systems Thillaye du Boullay et al., 2010.
Drug Delivery Systems
Pounder et al. (2011) reported on the self-assembly of novel degradable amphiphilic block copolymer micelles, which can be used for drug delivery. These micelles were formed from ring-opening polymerization of cyclic esters, demonstrating the versatility of (3S)-3-methyloxolane-2,5-dione and related compounds in creating nanostructured materials for targeted drug delivery Pounder et al., 2011.
Safety And Hazards
Propiedades
IUPAC Name |
(3S)-3-methyloxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFATXMYLKPCSCX-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-methyloxolane-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


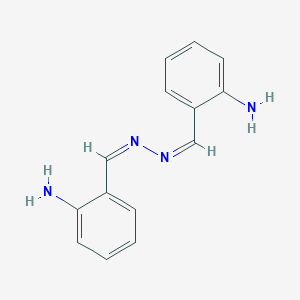
![1-[(2,6-Dichlorophenyl)methyl]quinolin-1-ium](/img/structure/B372628.png)
